molecular formula C24H18N2O5 B2935540 (2Z)-8-(1,3-benzodioxol-5-ylmethyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one CAS No. 929970-54-7

(2Z)-8-(1,3-benzodioxol-5-ylmethyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one

Cat. No.: B2935540
CAS No.: 929970-54-7
M. Wt: 414.417
InChI Key: XGYQSMFZMULYMP-UYOCIXKTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-8-(1,3-benzodioxol-5-ylmethyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one is a useful research compound. Its molecular formula is C24H18N2O5 and its molecular weight is 414.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Polymer Applications

This compound is related to the class of benzoxazines, which are notable for their use in creating advanced polymeric materials. Research indicates that benzoxazines, including derivatives with furan and pyridine substitutions, have significant implications for synthesizing bio-based polymers with enhanced thermal and mechanical properties. For instance, fully bio-based benzoxazine monomers synthesized from guaiacol, furfurylamine, and stearylamine show promising results in copolymerization, improving cross-linking density and thermal stability of the resulting polymers (Wang et al., 2012). These findings are crucial for developing new materials that are sustainable and have improved performance characteristics.

Heterocyclic Chemistry and Molecular Interactions

The compound is structurally related to those explored for their potential in forming heterocyclic compounds through various chemical reactions. Studies on similar structures have explored their interactions and transformations into oxazinone and pyrimidinone heterocycles, highlighting the compound's relevance in synthesizing novel heterocyclic structures with potential applications in medicinal chemistry and materials science (Hashem et al., 2017). These transformations are significant for creating compounds with specific properties, such as luminescence or enhanced emission, which are valuable in optoelectronics and sensor technologies.

Photophysical Properties and Stimuli-Responsive Materials

Compounds with pyridyl substitutions have been studied for their aggregation-enhanced emission (AEE) properties and stimuli-responsive behavior. For example, research on 1,8-naphthalimide derivatives connected to benzoic acid chloride via a methylene group and further condensed with amino pyridines has demonstrated luminescent properties and the ability to form nano-aggregates with enhanced emission in aqueous solutions (Srivastava et al., 2017). These properties are particularly relevant for the development of advanced photonic materials and sensors that can respond to mechanical stress or changes in solvent polarity.

Catalysis and Chemical Synthesis

The structural features of the compound suggest its potential application in catalysis and chemical synthesis, particularly in reactions involving cross-coupling or the formation of C-S bonds. Research in related areas has shown that pyridine and furan derivatives can facilitate Pd-catalyzed cross-couplings, offering a method to construct aromatic sulfides using environmentally friendly sulfur sources (Qiao et al., 2014). This research highlights the compound's potential role in developing new synthetic methodologies that are more sustainable and efficient.

Properties

IUPAC Name

(2Z)-8-(1,3-benzodioxol-5-ylmethyl)-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O5/c27-23-17-4-6-19-18(24(17)31-22(23)8-15-2-1-7-25-10-15)12-26(13-28-19)11-16-3-5-20-21(9-16)30-14-29-20/h1-10H,11-14H2/b22-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYQSMFZMULYMP-UYOCIXKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)OCN1CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CN=CC=C4)/C3=O)OCN1CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.